1-Bromo-3-tert-butylcyclobutane
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Overview
Description
1-Bromo-3-tert-butylcyclobutane: is an organobromine compound with the molecular formula C8H15Br . It is a cyclobutane derivative where a bromine atom is attached to the first carbon and a tert-butyl group is attached to the third carbon. This compound is used in various chemical reactions and research applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-tert-butylcyclobutane can be synthesized through the bromination of 3-tert-butylcyclobutene. The reaction typically involves the use of bromine (Br2) in the presence of a solvent like carbon tetrachloride (CCl4) under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve similar bromination processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-tert-butylcyclobutane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.
Oxidation and Reduction: While less common, the compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar solvents such as water or dimethyl sulfoxide (DMSO).
Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) in solvents like tert-butanol.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed:
Nucleophilic Substitution: Products like 3-tert-butylcyclobutanol or 3-tert-butylcyclobutanenitrile.
Elimination Reactions: Alkenes such as 3-tert-butylcyclobutene.
Scientific Research Applications
1-Bromo-3-tert-butylcyclobutane is utilized in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Drug Discovery: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Materials Science: It is employed in the preparation of polymers and other advanced materials.
Chemical Biology: The compound is used in studies involving the modification of biological molecules and pathways
Mechanism of Action
The mechanism of action of 1-Bromo-3-tert-butylcyclobutane primarily involves its reactivity as an alkylating agent. The bromine atom can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds. This reactivity is exploited in various synthetic and biological applications .
Comparison with Similar Compounds
- 1-Bromo-2-tert-butylcyclobutane
- 1-Bromo-4-tert-butylcyclobutane
- 1-Bromo-3-methylcyclobutane
Comparison: 1-Bromo-3-tert-butylcyclobutane is unique due to the position of the tert-butyl group, which influences its steric and electronic properties. This makes it more selective in certain reactions compared to its isomers. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and stability .
Properties
IUPAC Name |
1-bromo-3-tert-butylcyclobutane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15Br/c1-8(2,3)6-4-7(9)5-6/h6-7H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDNGRQQSGXOABJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CC(C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Br |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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